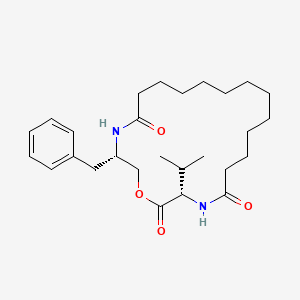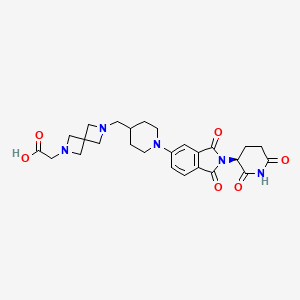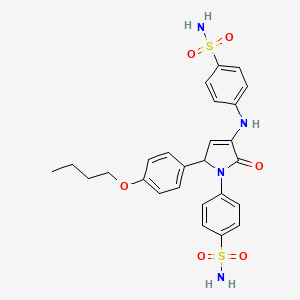
Carbonic anhydrase inhibitor 18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic anhydrase inhibitor 18 is a compound that belongs to the class of carbonic anhydrase inhibitors. These inhibitors are known for their ability to suppress the activity of carbonic anhydrase enzymes, which play a crucial role in various physiological processes, including pH regulation, ion transport, and fluid balance. This compound has been studied for its potential therapeutic applications in treating conditions such as glaucoma, epilepsy, and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic anhydrase inhibitor 18 typically involves the use of organic scaffolds such as sulfonamides, which are known for their strong inhibitory activity against carbonic anhydrase enzymes. The synthetic route may include the following steps:
Formation of the sulfonamide group: This step involves the reaction of an amine with a sulfonyl chloride to form a sulfonamide.
Functionalization of the scaffold: Various functional groups can be introduced to the scaffold to enhance its inhibitory activity and selectivity. This may involve reactions such as alkylation, acylation, or halogenation.
Purification and characterization: The final product is purified using techniques such as recrystallization or chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for high yield and purity, and may include additional steps for scaling up the reactions, such as continuous flow chemistry or automated synthesis .
Chemical Reactions Analysis
Types of Reactions
Carbonic anhydrase inhibitor 18 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the corresponding sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfoxides or sulfones, while reduction may regenerate the original sulfide .
Scientific Research Applications
Mechanism of Action
The mechanism of action of carbonic anhydrase inhibitor 18 involves the inhibition of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting this reaction, this compound disrupts the normal physiological processes that depend on carbonic anhydrase activity. The compound binds to the active site of the enzyme, typically coordinating with the zinc ion present in the active site, and prevents the enzyme from catalyzing the hydration reaction .
Comparison with Similar Compounds
Carbonic anhydrase inhibitor 18 can be compared with other similar compounds, such as:
Acetazolamide: A well-known carbonic anhydrase inhibitor used to treat glaucoma, epilepsy, and altitude sickness.
Methazolamide: Another carbonic anhydrase inhibitor with a longer elimination half-life and fewer adverse effects on the kidney compared to acetazolamide.
Dorzolamide: A topical carbonic anhydrase inhibitor used to reduce intraocular pressure in patients with glaucoma.
Brinzolamide: Similar to dorzolamide, it is used to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension.
This compound is unique in its specific binding mode and selectivity for certain carbonic anhydrase isoforms, which may result in fewer side effects and improved therapeutic efficacy compared to other inhibitors .
Properties
Molecular Formula |
C26H28N4O6S2 |
|---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
4-[[2-(4-butoxyphenyl)-5-oxo-1-(4-sulfamoylphenyl)-2H-pyrrol-4-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C26H28N4O6S2/c1-2-3-16-36-21-10-4-18(5-11-21)25-17-24(29-19-6-12-22(13-7-19)37(27,32)33)26(31)30(25)20-8-14-23(15-9-20)38(28,34)35/h4-15,17,25,29H,2-3,16H2,1H3,(H2,27,32,33)(H2,28,34,35) |
InChI Key |
YFCOFTLHQOGHBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2C=C(C(=O)N2C3=CC=C(C=C3)S(=O)(=O)N)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


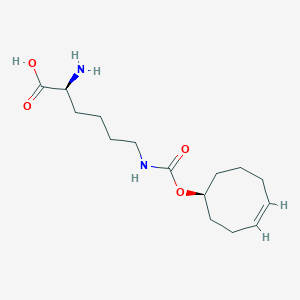
![(Z)-9-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]non-7-enoic acid](/img/structure/B12384457.png)
![1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid](/img/structure/B12384461.png)
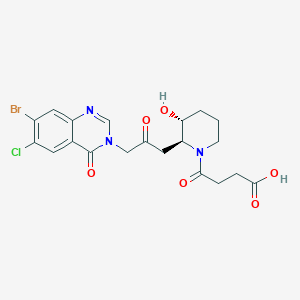
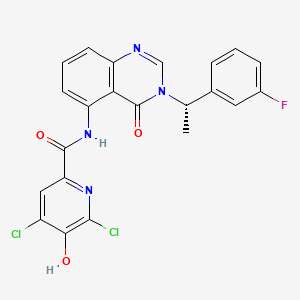
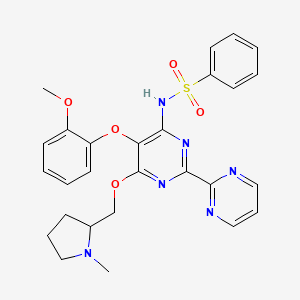
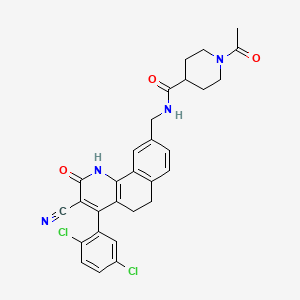
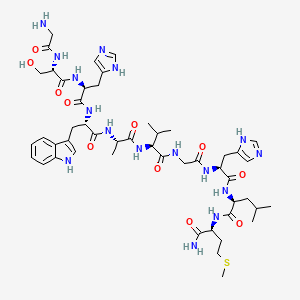
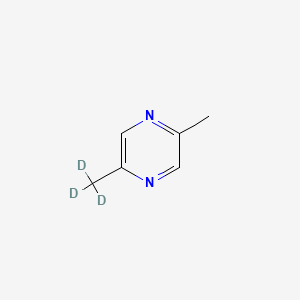
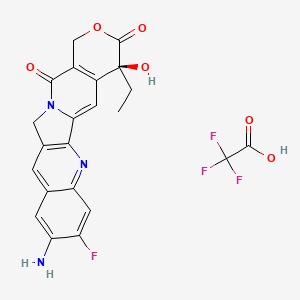
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]penta-2,4-dienamide](/img/structure/B12384512.png)
